molecular formula C12H15NO2 B560914 11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol CAS No. 108365-68-0

11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol

Cat. No.: B560914
CAS No.: 108365-68-0
M. Wt: 205.257
InChI Key: KAOFNKCBYUSSID-UHFFFAOYSA-N
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Description

11-Azatricyclo[64104,13]trideca-1(13),2,4-triene-3,5-diol is a complex organic compound characterized by its unique indenoazepine structure

Preparation Methods

The synthesis of 11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indenoazepine core, followed by the introduction of hydroxyl groups at specific positions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol can be compared with other similar compounds, such as:

    1H-Indeno[1,7-cd]azepine derivatives: These compounds share the same core structure but differ in the functional groups attached to the ring system.

    Indenoazepine analogs: These analogs have variations in the ring structure or the position of substituents, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific hydroxylation pattern and the resulting chemical reactivity and biological activity.

Properties

CAS No.

108365-68-0

Molecular Formula

C12H15NO2

Molecular Weight

205.257

InChI

InChI=1S/C12H15NO2/c14-10-5-7-3-4-13-6-8-1-2-9(11(7)8)12(10)15/h5,8,13-15H,1-4,6H2

InChI Key

KAOFNKCBYUSSID-UHFFFAOYSA-N

SMILES

C1CC2=C3C1CNCCC3=CC(=C2O)O

Synonyms

1H-Indeno[1,7-cd]azepine-6,7-diol, 2,3,4,8,9,9a-hexahydro- (9CI)

Origin of Product

United States

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